3'-Azetidinomethyl-3,4-dichlorobenzophenone

Physicochemical characterization Purification Thermal stability

Isomer contamination can derail SAR studies and compromise synthetic reproducibility. 3'-Azetidinomethyl-3,4-dichlorobenzophenone (CAS 898772-15-1) eliminates this risk with its precisely defined 3'-substitution pattern, offering a boiling point differential of 15.6°C vs. the 2'-isomer for unambiguous fractional distillation. Certified 97% purity ensures reliability as a reference standard for HPLC, GC-MS, and NMR method development. Key differentiators: • 15.6°C boiling point differential vs. 2'-isomer enables separation via fractional distillation • Conserved LogP across isomers isolates molecular recognition effects in biological assays • Predicted pKa 8.07 supports pH-dependent cellular uptake studies • 97% certified purity suitable for analytical method validation

Molecular Formula C17H15Cl2NO
Molecular Weight 320.2 g/mol
CAS No. 898772-15-1
Cat. No. B1292930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azetidinomethyl-3,4-dichlorobenzophenone
CAS898772-15-1
Molecular FormulaC17H15Cl2NO
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H15Cl2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
InChIKeyMRYKAJVKASFLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Azetidinomethyl-3,4-dichlorobenzophenone (CAS 898772-15-1): A Specialized Azetidine-Benzophenone Building Block for Drug Discovery


3'-Azetidinomethyl-3,4-dichlorobenzophenone (CAS 898772-15-1), also known as [3-(1-azetidinylmethyl)phenyl](3,4-dichlorophenyl)methanone, is a synthetic organic compound belonging to the class of benzophenone derivatives. It features a benzophenone core with a 3,4-dichloro substitution on one phenyl ring and an azetidine ring attached via a methylene linker at the 3'-position of the other ring [1]. With a molecular formula of C17H15Cl2NO and a molecular weight of 320.21 g/mol, it is a specialized chemical building block and reference standard, commonly procured for medicinal chemistry and chemical biology research .

Why 3'-Azetidinomethyl-3,4-dichlorobenzophenone Cannot Be Substituted with Other Positional Isomers


In drug discovery and chemical synthesis, the precise positioning of functional groups on an aromatic scaffold is critical for molecular recognition, physicochemical properties, and downstream reactivity. The 3'-azetidinomethyl substitution pattern on the benzophenone core confers a unique spatial orientation and electronic environment compared to its 2'- and 4'- isomers. This results in quantifiably different physical properties, such as boiling point [1], which directly impact purification methods, formulation strategies, and the compound's behavior in thermal processes. Using an isomer with a different substitution pattern introduces an uncontrolled variable that can derail structure-activity relationship (SAR) studies and compromise the reproducibility of synthetic routes.

3'-Azetidinomethyl-3,4-dichlorobenzophenone (CAS 898772-15-1): Head-to-Head Quantitative Differentiation Evidence


Boiling Point Differentiation: 3'-Isomer vs. 2'- and 4'-Azetidinomethyl Analogs

The boiling point of 3'-Azetidinomethyl-3,4-dichlorobenzophenone is significantly different from its closest positional isomers, enabling differential purification strategies and thermal stability assessments. The 3'-isomer boils at 456.3 °C at 760 mmHg, while the 2'-isomer boils at 471.9 °C and the 4'-isomer at 450.5 °C under identical conditions [1][2][3].

Physicochemical characterization Purification Thermal stability

Comparative Lipophilicity (LogP) and Its Impact on ADME Properties

The computed partition coefficient (LogP) for 3'-Azetidinomethyl-3,4-dichlorobenzophenone is 4.368 [1]. While this value is identical to that of its 2'- and 4'-positional isomers [2][3], it places the compound in a specific lipophilicity range (LogP > 3.5) that is associated with higher membrane permeability but also potential solubility and metabolic stability challenges. This data confirms that all three isomers share similar lipophilicity, meaning any differential biological activity would stem from unique molecular interactions (e.g., binding pocket fit) rather than passive membrane diffusion.

Lipophilicity ADME Drug-likeness

pKa Prediction and Its Relevance to Ionization State in Biological Media

The predicted acid dissociation constant (pKa) for 3'-Azetidinomethyl-3,4-dichlorobenzophenone is 8.07 ± 0.10 . This value, corresponding to the basic azetidine nitrogen, indicates that at physiological pH (7.4), a significant fraction of the compound will exist in its protonated, positively charged form. While pKa data for the 2'- and 4'-isomers are not available for direct comparison, this value is a critical parameter for predicting solubility, permeability, and potential for lysosomal trapping in cellular assays.

Ionization constant pH-dependent solubility Receptor binding

Commercial Availability and Purity: A Verifiable Procurement Advantage

3'-Azetidinomethyl-3,4-dichlorobenzophenone is offered at a certified purity of 97% from a major, globally recognized chemical supplier (Sigma-Aldrich/MilliporeSigma) . In comparison, the 2'-isomer is listed with a purity of ≥98% from ChemScene, while the 4'-isomer is available at 98% purity from MolCore . This availability from a Tier 1 vendor ensures a verifiable supply chain, batch-to-batch consistency, and access to Certificates of Analysis (CoA), which is a critical procurement consideration for reproducible research.

Procurement Purity Vendor reliability

3'-Azetidinomethyl-3,4-dichlorobenzophenone: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies for Azetidine-Containing Drug Candidates

The 3'-azetidinomethyl substitution pattern offers a distinct spatial geometry compared to 2'- and 4'-analogs, as evidenced by differential boiling points [1][2][3]. This makes the compound an essential tool for SAR studies where the precise positioning of the azetidine group on the benzophenone core is being investigated for its effect on target binding and biological activity. The similarity in LogP across isomers [1][2][3] ensures that any observed differences in activity are not confounded by variations in passive membrane permeability, thereby isolating the impact of molecular recognition.

Synthetic Intermediate for Complex Molecules Requiring Thermal Distinction

The significant boiling point difference of 15.6 °C between the 3'- and 2'-isomers [1][2] provides a practical advantage in synthetic processes. If a reaction mixture contains a mixture of these isomers, the difference is sufficient to enable separation via fractional distillation. Furthermore, the lower boiling point of the 3'-isomer compared to the 2'-isomer may make it preferable in reactions where high temperatures could lead to decomposition of sensitive functional groups, offering a wider thermal processing window.

Reference Standard for Analytical Method Development

With its certified purity of 97% from a major supplier [1], 3'-Azetidinomethyl-3,4-dichlorobenzophenone is well-suited for use as a reference standard in developing and validating analytical methods, such as HPLC, GC-MS, or NMR. Its unique retention time and spectral signature, which differ from its positional isomers due to the 3'-substitution, allow for accurate identification and quantification in complex mixtures, ensuring quality control in both research and manufacturing settings.

Probe for Investigating pH-Dependent Cellular Uptake and Distribution

The predicted pKa of 8.07 ± 0.10 [1] suggests that the compound will undergo significant protonation at physiological pH. This property makes it a useful tool for studying the impact of ionization on cellular uptake, subcellular distribution (e.g., lysosomal trapping), and target engagement in cell-based assays. Researchers can leverage this predicted ionization profile to design experiments that dissect the role of pH in the compound's mechanism of action.

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